molecular formula C19H18FN3O2 B2919611 1-(Cyclobutylmethyl)-5-fluoro-3-(pyridin-2-ylmethyl)quinazoline-2,4-dione CAS No. 2379953-64-5

1-(Cyclobutylmethyl)-5-fluoro-3-(pyridin-2-ylmethyl)quinazoline-2,4-dione

Cat. No. B2919611
CAS RN: 2379953-64-5
M. Wt: 339.37
InChI Key: NVEYXEGFHQLGJR-UHFFFAOYSA-N
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Description

The quinazoline-2,4-diones scaffold, which includes “1-(Cyclobutylmethyl)-5-fluoro-3-(pyridin-2-ylmethyl)quinazoline-2,4-dione”, is found in bioactive compounds and commercial drugs . They exhibit important biological activities, including antidiabetic activity .


Synthesis Analysis

The synthesis of 3-substituted quinazoline-2,4-diones, such as “1-(Cyclobutylmethyl)-5-fluoro-3-(pyridin-2-ylmethyl)quinazoline-2,4-dione”, can be achieved through an easy one-pot three-components and straightforward process . This process is designed to work in both catalyst- and solvent-free conditions under microwave irradiation . The yields of the quinazoline-2,4-diones isolated from this process range from 30-65% .


Molecular Structure Analysis

The molecular structure of “1-(Cyclobutylmethyl)-5-fluoro-3-(pyridin-2-ylmethyl)quinazoline-2,4-dione” is based on the quinazoline-2,4-diones scaffold . The molecular docking study revealed that all active compounds displayed a different type of intermolecular interaction in the pocket site of these enzymes .


Chemical Reactions Analysis

The synthesis process of “1-(Cyclobutylmethyl)-5-fluoro-3-(pyridin-2-ylmethyl)quinazoline-2,4-dione” involves the formation of N-aryl-N0-pyridyl ureas followed by their cyclocondensation into the corresponding fused heterocycles .

Mechanism of Action

The synthesized quinazoline-2,4-diones were screened for in vitro α-amylase and α-glucosidase inhibitory activity, as well as antioxidants and cytotoxicity . The compounds displayed moderate activity against α-amylase and/or α-glucosidase enzymes compared with the acarbose drug .

Safety and Hazards

In the Artemia salina assay, one of the synthesized compounds exhibited a higher cytotoxic effect than 5-fluorouracil . This suggests that “1-(Cyclobutylmethyl)-5-fluoro-3-(pyridin-2-ylmethyl)quinazoline-2,4-dione” and similar compounds could potentially have cytotoxic effects.

Future Directions

The results support the pharmacological potential of quinazoline-2,4-diones since all evaluated compounds behave as moderate inhibitors of the enzymes α-amylase and/or α-glucosidase . This suggests that future research could focus on exploring the potential of these compounds in the treatment of diabetes and other diseases where these enzymes play a key role.

properties

IUPAC Name

1-(cyclobutylmethyl)-5-fluoro-3-(pyridin-2-ylmethyl)quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2/c20-15-8-4-9-16-17(15)18(24)23(12-14-7-1-2-10-21-14)19(25)22(16)11-13-5-3-6-13/h1-2,4,7-10,13H,3,5-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVEYXEGFHQLGJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C3=C(C(=CC=C3)F)C(=O)N(C2=O)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclobutylmethyl)-5-fluoro-3-(pyridin-2-ylmethyl)quinazoline-2,4-dione

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